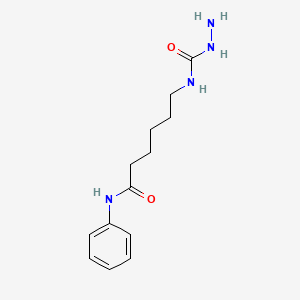
6-(hydrazinecarbonylamino)-N-phenylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(hydrazinecarbonylamino)-N-phenylhexanamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinecarbonylamino group attached to a hexanamide backbone, with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydrazinecarbonylamino)-N-phenylhexanamide typically involves the reaction of hexanoyl chloride with phenylhydrazine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(hydrazinecarbonylamino)-N-phenylhexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazinecarbonylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Scientific Research Applications
6-(hydrazinecarbonylamino)-N-phenylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(hydrazinecarbonylamino)-N-phenylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazine derivatives: Compounds such as phenylhydrazine and benzoylhydrazine share structural similarities with 6-(hydrazinecarbonylamino)-N-phenylhexanamide.
Hexanamide derivatives: Compounds like N-phenylhexanamide and N-benzylhexanamide have similar hexanamide backbones but differ in the substituents attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both hydrazinecarbonylamino and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
651767-92-9 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6-(hydrazinecarbonylamino)-N-phenylhexanamide |
InChI |
InChI=1S/C13H20N4O2/c14-17-13(19)15-10-6-2-5-9-12(18)16-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,14H2,(H,16,18)(H2,15,17,19) |
InChI Key |
IOQGDSVEOQIPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
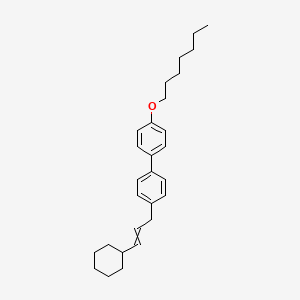

![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)
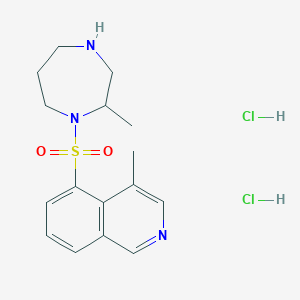
![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)

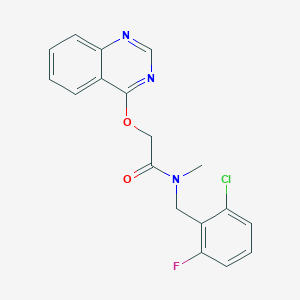
![(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12516018.png)

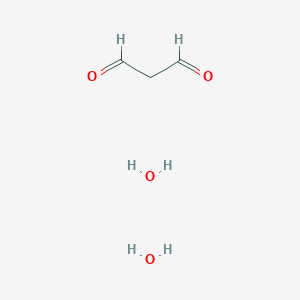
![1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B12516036.png)
